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molecular formula C8H6BrN3 B8360312 3-bromo-2-(1H-imidazol-2-yl)-pyridine

3-bromo-2-(1H-imidazol-2-yl)-pyridine

Cat. No. B8360312
M. Wt: 224.06 g/mol
InChI Key: DORHILWDHHOAIL-UHFFFAOYSA-N
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Patent
US07271170B2

Procedure details

A mixture of 3-bromo-2-(1H-imidazol-2-yl)-pyridine (prepared from 3-bromo-pyridine-2-carbonitrile essentially as described by Clews et al., Synthesis (2001):1549) (675 mg, 3 mmol), zinc cyanide (223 mg, 1.9 mmol), Pd2(dba)3 (137 mg, 0.15 mmol), DPPF (160 mg, 0.3 mmol) and water (0.2 mL) in DMF (15 mL) is degassed with argon for 15 minutes. The mixture is then heated at 40° C. overnight in a sealed tube. Solvent is removed, water (30 mL) is added and the mixture is extracted with methylene chloride. On drying (MgSO4), the solvent is removed and the resulting solid is washed with ether (5×10 mL) to give the product (170).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
zinc cyanide
Quantity
223 mg
Type
catalyst
Reaction Step Three
Quantity
137 mg
Type
catalyst
Reaction Step Three
Name
Quantity
160 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:8]2[NH:9][CH:10]=[CH:11][N:12]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.BrC1[C:15](C#N)=[N:16]C=CC=1.O>CN(C=O)C.[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[NH:12]1[CH:11]=[CH:10][N:9]=[C:8]1[C:3]1[N:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:15]#[N:16] |f:4.5.6,7.8.9.10.11,12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=CC1)C=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=CC1)C#N
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
223 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
137 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
160 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described by Clews et al., Synthesis (2001)
CUSTOM
Type
CUSTOM
Details
Solvent is removed
ADDITION
Type
ADDITION
Details
water (30 mL) is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
On drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed
WASH
Type
WASH
Details
the resulting solid is washed with ether (5×10 mL)

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)C1=C(C#N)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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